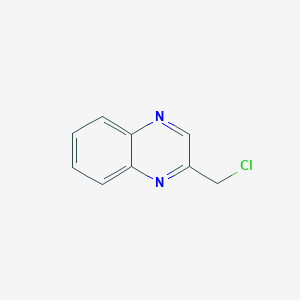

2-(Chloromethyl)quinoxaline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(chloromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUVNJJBLOZTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548219 | |

| Record name | 2-(Chloromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106435-53-4 | |

| Record name | 2-(Chloromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)quinoxaline from o-Phenylenediamine

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active compounds, exhibiting properties that span antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2][3][4] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties.

Among the many valuable quinoxaline-based intermediates, this compound stands out as a particularly potent synthon. The chloromethyl group at the 2-position serves as a highly reactive electrophilic handle, facilitating facile nucleophilic substitution reactions.[5] This allows for the strategic introduction of diverse functional groups, making it a cornerstone for building libraries of novel quinoxaline derivatives for drug screening and development programs. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, beginning with the foundational cyclocondensation of o-phenylenediamine.

Overall Synthetic Strategy

The synthesis of this compound from o-phenylenediamine is most effectively executed via a robust two-step pathway. This strategy prioritizes yield, purity, and operational simplicity by first constructing the stable quinoxaline core and then functionalizing the methyl group in a separate, controlled reaction.

-

Step 1: Cyclocondensation. Formation of the intermediate, 2-methylquinoxaline, through the acid-catalyzed condensation of o-phenylenediamine with a suitable C2 synthon.

-

Step 2: Chlorination. Selective free-radical chlorination of the methyl group on the 2-methylquinoxaline intermediate to yield the final product.

Caption: High-level two-step synthetic workflow.

Part I: Synthesis of 2-Methylquinoxaline (Intermediate)

The cornerstone of quinoxaline synthesis is the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6] This reaction is highly efficient and forms the heterocyclic core in a single, often high-yielding, step. For the synthesis of 2-methylquinoxaline, 2-oxopropionaldehyde (pyruvaldehyde) is an ideal dicarbonyl partner.

Causality and Mechanism: The Hinsberg Quinoxaline Synthesis

The reaction proceeds via the well-established Hinsberg condensation mechanism. The process is typically catalyzed by a mild acid, which serves to activate the carbonyl groups for nucleophilic attack by the weakly basic amino groups of o-phenylenediamine.

-

Nucleophilic Attack: One amino group of o-phenylenediamine attacks one of the carbonyl carbons of the dicarbonyl compound.

-

Iminium Formation & Dehydration: The resulting hemiaminal intermediate rapidly dehydrates to form an imine.

-

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion.

-

Final Dehydration: A second dehydration step occurs, leading to the formation of the stable, aromatic pyrazine ring of the quinoxaline system.

Caption: Mechanism of 2-methylquinoxaline formation.

Experimental Protocol: Synthesis of 2-Methylquinoxaline

This protocol is a robust, self-validating system adapted from established methodologies for quinoxaline synthesis.[7][8] Acetic acid serves as both the solvent and the catalyst, providing an effective medium for the condensation.

Materials & Equipment:

-

o-Phenylenediamine (purified)

-

2-Oxopropionaldehyde (Pyruvaldehyde), 40% solution in water

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) in glacial acetic acid (approx. 5 mL per gram of diamine).

-

With vigorous stirring, add 2-oxopropionaldehyde (1.05 eq., 40% aqueous solution) dropwise to the mixture at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 120°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing ice water.

-

Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methylquinoxaline, which typically appears as a liquid or low-melting solid. Further purification can be achieved via column chromatography if necessary.

Data Presentation: Synthesis of 2-Methylquinoxaline

| Parameter | Value | Rationale |

| o-Phenylenediamine | 1.0 eq. | Limiting reagent |

| 2-Oxopropionaldehyde | 1.05 eq. | A slight excess ensures complete consumption of the diamine. |

| Solvent/Catalyst | Glacial Acetic Acid | Provides the necessary acidic environment and serves as the solvent.[7] |

| Temperature | Reflux (~120°C) | Ensures sufficient thermal energy for dehydration steps. |

| Reaction Time | 1-2 hours | Typically sufficient for complete conversion as monitored by TLC. |

| Typical Yield | 85-95% | This reaction is known for its high efficiency. |

| Purity (Crude) | >90% | The crude product is often of sufficient purity for the next step. |

Part II: Chlorination of 2-Methylquinoxaline

The conversion of the methyl group to a chloromethyl group is a critical functionalization step. While various chlorinating agents exist, a modern and efficient approach utilizes a microwave-assisted protocol, which offers rapid, controlled heating and often leads to cleaner reactions and higher yields.[9]

Causality and Mechanism: Microwave-Assisted Chlorination

This protocol employs a system of tetra-(n-butyl)ammonium iodide (TBAI) and urea in 1,2-dichloroethane. While the precise mechanism is complex, the reaction likely proceeds through a radical pathway initiated under microwave irradiation. The 1,2-dichloroethane can act as the chlorine source. TBAI is known to facilitate halogen exchange and radical reactions, while urea may help to modulate the reaction environment. This method avoids the use of more aggressive and less selective chlorinating agents like sulfuryl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported microwave-assisted procedure and is designed for efficiency and control.[9]

Materials & Equipment:

-

2-Methylquinoxaline (from Part I)

-

Tetra-(n-butyl)ammonium iodide (TBAI)

-

Urea

-

1,2-Dichloroethane

-

Microwave synthesis reactor

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

In a microwave-safe reaction tube, combine 2-methylquinoxaline (1.0 eq.), TBAI (1.0 eq.), and urea (1.0 eq.).

-

Add 1,2-dichloroethane as the solvent (approx. 5 mL per mmol of quinoxaline).

-

Seal the tube and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 110°C for 30 minutes. The reactor will modulate power to maintain this temperature.[9]

-

After the reaction is complete, allow the tube to cool to a safe temperature.

-

Concentrate the reaction mixture in vacuo to remove the solvent.

-

Purify the crude residue by flash chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to isolate the pure this compound.

Data Presentation: Chlorination of 2-Methylquinoxaline

| Parameter | Value | Rationale |

| 2-Methylquinoxaline | 1.0 eq. | Substrate for chlorination. |

| TBAI | 1.0 eq. | Serves as a catalyst/promoter for the reaction.[9] |

| Urea | 1.0 eq. | Co-reagent that may assist in the reaction pathway.[9] |

| Solvent/Cl Source | 1,2-Dichloroethane | Serves as both solvent and chlorine atom source.[9] |

| Temperature | 110°C | Controlled temperature for selective chlorination under microwave conditions.[9] |

| Reaction Time | 30 minutes | Microwave irradiation allows for significantly reduced reaction times.[9] |

| Typical Yield | 70-85% | Good to excellent yields are achievable with this method. |

Safety and Handling

Scientific integrity demands a commitment to safety. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

-

o-Phenylenediamine: Suspected carcinogen and mutagen.[10] It is also a skin sensitizer and toxic if ingested or inhaled. All handling should be performed in a certified chemical fume hood with appropriate gloves and eye protection.[10][11]

-

2-Oxopropionaldehyde: Corrosive and toxic. Handle with care in a fume hood.

-

1,2-Dichloroethane: A carcinogen and toxicant. It is flammable and should be handled exclusively in a fume hood.[9]

-

General Precautions: A thorough review of the Safety Data Sheet (SDS) for each reagent is mandatory before beginning any experimental work. An emergency eyewash and shower must be accessible.[12]

Applications and Conclusion

The successful synthesis of this compound provides researchers with a versatile building block for drug discovery. Its primary utility lies in its ability to undergo nucleophilic substitution reactions at the chloromethyl position. This allows for the covalent attachment of a wide range of moieties, including:

-

Amines, to form aminomethyl derivatives.

-

Thiols, to generate thiomethyl ethers.

-

Alcohols or phenols, to create ether linkages.

-

Carbanions, for carbon-carbon bond formation.

This synthetic accessibility enables the rapid generation of diverse chemical libraries, which are essential for screening against biological targets such as protein kinases, enzymes, and receptors implicated in disease.[1][4]

This guide has detailed a reliable, two-step synthesis of this compound from o-phenylenediamine. By explaining the causality behind the reaction mechanisms and providing validated, step-by-step protocols, this document equips researchers with the knowledge to confidently produce this critical intermediate for advancing pharmaceutical research and development.

References

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

Al-Ostath, A. I., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.

-

Heravi, M. M., & Bakhtiari, K. (2006). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat USA.

-

Valle-Ortega, K., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry.

-

Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.

-

ChemicalBook. (n.d.). Quinoxaline, 2-(chloromethyl)- synthesis.

-

Dakenchem. (n.d.). The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl.

-

Royal Society of Chemistry. (2018). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry.

-

Sigma-Aldrich. (2023). Safety Data Sheet: Chloroacetyl chloride.

-

Royal Society of Chemistry. (2005). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry.

-

Indian Academy of Sciences. (2007). LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions. Journal of Chemical Sciences.

-

Aarti Industries. (n.d.). GPS Safety Summary: o-phenylenediamine.

-

Fisher Scientific. (2019). Safety Data Sheet: 4-Chloro-o-phenylenediamine.

-

BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline.

-

Preeti, C., et al. (n.d.). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. ResearchGate.

-

Sharma, N., Prakash, R., & Prakash, O. (n.d.). An efficient synthesis of 2-arylquinoxalines from α,α-dibromoacetophenones and o-phenylenediamine. Connect Journals.

-

ResearchGate. (n.d.). The results of the reaction of o-phenylenediamines with various ketones.

-

NOAA. (n.d.). CAMEO Chemicals: Chloroacetyl chloride.

-

Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Chloroacetyl chloride.

-

MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules.

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.

-

ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives.

-

Sigma-Aldrich. (n.d.). 2-Methylquinoxaline.

-

LookChem. (n.d.). What is Reaction of o-phenylenediamine with chloroacetic acid.

-

Royal Society of Chemistry. (2021). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications.

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.

-

BLD Pharm. (n.d.). 2-Chloro-5-methylquinoxaline.

-

ResearchGate. (n.d.). The condensation of o-phenylenediamine with ketones in the presence of acidic alumina-phosphorus pentoxide under microwave irradiation.

-

BenchChem. (2025). Synthesis of Novel Quinoxaline Compounds: Application Notes and Protocols.

-

National Institutes of Health. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.

-

National Institutes of Health. (n.d.). 2-Methylquinoxaline. PubChem.

-

BenchChem. (2025). Technical Support Center: Optimizing Cyclocondensation of o-Phenylenediamine.

-

National Institutes of Health. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Nature Portfolio.

-

National Institutes of Health. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry.

-

Semantic Scholar. (1942). The condensation of o-phenylenediamine with ethyl acetoacetate.

-

ElectronicsAndBooks. (n.d.). The Reaction of o-Phenylenediamines with Carbonyl Compounds. IV..

-

ResearchGate. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.

-

National Institutes of Health. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry.

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. mdpi.com [mdpi.com]

- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. arkat-usa.org [arkat-usa.org]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoxaline, 2-(chloromethyl)- synthesis - chemicalbook [chemicalbook.com]

- 10. aarti-industries.com [aarti-industries.com]

- 11. fishersci.com [fishersci.com]

- 12. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Lynchpin of Quinoxaline Chemistry: A Technical Guide to 2-(Chloromethyl)quinoxaline for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 2-(chloromethyl)quinoxaline, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental chemical properties, synthesis, and diverse reactivity, with a particular focus on its application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental protocols. The content is structured to provide a comprehensive understanding of this versatile reagent, moving from its core characteristics to its strategic implementation in the synthesis of complex, biologically active molecules.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline motif, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Quinoxaline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoxaline core is paramount to modulating these biological effects and is a key focus in the design of novel therapeutics.

At the heart of this synthetic versatility lies this compound, a highly reactive and valuable intermediate. The introduction of the chloromethyl group at the 2-position transforms the quinoxaline core into a potent electrophile, opening a gateway for a multitude of chemical transformations. This guide will illuminate the path from understanding the fundamental nature of this compound to harnessing its reactivity for the synthesis of next-generation pharmaceuticals.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106435-53-4 | [4] |

| Molecular Formula | C₉H₇ClN₂ | [4] |

| Molecular Weight | 178.62 g/mol | [4] |

| Appearance | Off-white to yellow solid | Supplier Data |

| Melting Point | 86-88 °C | Supplier Data |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in hexane. | General Knowledge |

Spectroscopic Characterization

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Below is a summary of the expected spectroscopic data.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.80 (s, 1H, H3), 8.15-8.10 (m, 2H, Ar-H), 7.80-7.75 (m, 2H, Ar-H), 4.85 (s, 2H, -CH₂Cl) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.0 (C2), 145.5 (C8a), 142.0 (C4a), 130.5 (Ar-CH), 130.0 (Ar-CH), 129.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (C3), 45.0 (-CH₂Cl) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2920, 2850 (Aliphatic C-H), ~1600, 1500 (C=C, C=N), ~1250 (C-N), ~760 (C-Cl) |

| EI-MS (m/z) | 178/180 ([M]⁺, chlorine isotope pattern), 143 ([M-Cl]⁺), 116 ([M-CH₂Cl-HCN]⁺) |

Note: Predicted data is based on analysis of structurally similar quinoxaline derivatives.[4]

Synthesis of this compound: A Modern Approach

The efficient synthesis of this compound is crucial for its widespread application. While several methods exist, modern protocols often utilize microwave-assisted synthesis for improved reaction times and yields. The most common route involves the direct chlorination of 2-methylquinoxaline.

Experimental Protocol: Microwave-Assisted Chlorination of 2-Methylquinoxaline

This protocol describes a rapid and efficient method for the synthesis of this compound.[5]

Materials:

-

2-Methylquinoxaline

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 2-methylquinoxaline (1.0 mmol), N-chlorosuccinimide (1.1 mmol), and a catalytic amount of benzoyl peroxide (0.1 mmol) in carbon tetrachloride (5 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Microwave Irradiation: Significantly accelerates the rate of the radical chlorination reaction, leading to shorter reaction times and often cleaner product formation compared to conventional heating.

-

N-Chlorosuccinimide (NCS): A convenient and easy-to-handle source of chlorine radicals.

-

Benzoyl Peroxide (BPO): A standard radical initiator that decomposes upon heating to generate radicals, which then initiate the chlorination cascade.

-

Carbon Tetrachloride (CCl₄): A non-polar solvent that is suitable for radical reactions and effectively dissolves the reactants.

The Heart of its Utility: Reactivity of this compound

The synthetic power of this compound stems from the high reactivity of the chloromethyl group. The electron-withdrawing nature of the quinoxaline ring system renders the methylene carbon highly electrophilic and susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a diverse range of nucleophiles, including amines, thiols, and alcohols.

Caption: General scheme for nucleophilic substitution reactions.

Experimental Protocol: Synthesis of a 2-(Aminomethyl)quinoxaline Derivative

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.[6]

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add the amine (1.2 mmol) and potassium carbonate (1.5 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization to obtain the desired 2-(aminomethyl)quinoxaline derivative.

Causality Behind Experimental Choices:

-

Potassium Carbonate: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Acetonitrile: A polar aprotic solvent that is suitable for Sₙ2 reactions and effectively dissolves the reactants.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond nucleophilic substitution, the chloromethyl group can participate in cross-coupling reactions, although the C(sp³)-Cl bond is generally less reactive than C(sp²)-Cl bonds in traditional cross-coupling chemistry. However, with appropriate catalytic systems, reactions such as the Suzuki-Miyaura coupling can be achieved, further expanding the synthetic utility of this building block.[7][8][9][10][11]

Caption: Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a versatile scaffold for the synthesis of potent and selective drug candidates. The ability to readily introduce a wide range of substituents allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Kinase Inhibitors

A significant number of quinoxaline-based compounds have been developed as inhibitors of various protein kinases, which are key targets in oncology and other diseases.[5][12][13][14][15] The quinoxaline scaffold can effectively mimic the adenine region of ATP, enabling competitive inhibition at the kinase active site. This compound serves as a crucial starting material for the synthesis of these inhibitors, allowing for the introduction of pharmacophores that can interact with specific residues in the kinase domain, thereby conferring potency and selectivity. For instance, derivatives of this compound have been utilized in the synthesis of potent inhibitors of Glycogen Synthase Kinase 3 (GSK-3β) and Apoptosis Signal-Regulating Kinase 1 (ASK1).[2][12][13][16]

Other Therapeutic Areas

The diverse reactivity of this compound has led to its use in the development of compounds with a broad range of biological activities, including:

-

Antiviral agents: Quinoxaline derivatives have shown promise as inhibitors of viral replication.[3][11]

-

Antimicrobial agents: The quinoxaline core is found in several compounds with potent antibacterial and antifungal activity.[1]

-

Anticancer agents: Beyond kinase inhibition, quinoxaline derivatives have demonstrated cytotoxic effects against various cancer cell lines through diverse mechanisms.[17][18]

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

This compound has firmly established itself as an indispensable tool in the arsenal of the medicinal chemist. Its well-defined chemical properties, straightforward synthesis, and predictable, versatile reactivity make it an ideal starting point for the construction of complex molecular architectures with tailored biological functions. As the demand for novel and effective therapeutics continues to grow, the strategic application of this powerful building block will undoubtedly continue to fuel innovation and drive the discovery of the next generation of medicines. This guide has provided a comprehensive overview of its chemistry and applications, empowering researchers to fully leverage the potential of this remarkable molecule.

References

-

MDPI. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. [Link]

-

Open Research@CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. [Link]

-

MDPI. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. [Link]

-

National Institutes of Health. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]

-

Faculty of Science. Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. [Link]

-

PubMed. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]

-

PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

-

MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

-

ResearchGate. Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). [Link]

-

National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

-

PubMed. From simple quinoxalines to potent oxazolo[5,4-f]quinoxaline inhibitors of glycogen-synthase kinase 3 (GSK3). [Link]

-

ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]

-

National Institutes of Health. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. [Link]

-

ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... [Link]

-

National Institutes of Health. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

-

National Institutes of Health. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institute of Standards and Technology. Quinoxaline, 2-methyl-. [Link]

-

UMass Lowell. Mass Spectrometry: Fragmentation. [Link]

-

National Institutes of Health. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

-

PubMed. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. [Link]

-

Semantic Scholar. Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

National Institutes of Health. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. [Link]

-

Der Pharma Chemica. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. [Link]

-

National Institutes of Health. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. [Link]

-

PubMed. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

-

National Institutes of Health. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). [Link]

-

African Journals Online (AJOL). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. [Link]

Sources

- 1. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. heteroletters.org [heteroletters.org]

- 5. mdpi.com [mdpi.com]

- 6. Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. | Faculty of Science [b.aun.edu.eg]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β | Tropical Journal of Pharmaceutical Research [ajol.info]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Chloromethyl)quinoxaline: Synthesis, Reactivity, and Applications

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Chloromethyl)quinoxaline, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core properties, synthesis, chemical reactivity, and significant applications, offering field-proven insights and detailed protocols for the laboratory setting.

Core Compound Identification and Properties

This compound is a substituted quinoxaline derivative characterized by a chloromethyl group at the 2-position of the quinoxaline ring system. This seemingly simple structural feature imbues the molecule with significant reactivity, making it a valuable intermediate for chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 106435-53-4 | [1] |

| Molecular Formula | C₉H₇ClN₂ | [2] |

| Molecular Weight | 178.62 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| InChI Key | AAUVNJJBLOZTAO-UHFFFAOYSA-N | |

| SMILES | ClCc1ncc2ccccc2n1 | [1][3] |

| Storage Temperature | 2-8°C |

The quinoxaline core is a fused aromatic heterocycle, consisting of a benzene ring fused to a pyrazine ring.[4] This scaffold is a cornerstone in medicinal chemistry, found in numerous biologically active compounds.[5][6] The critical feature of this compound is the chloromethyl group (-CH₂Cl). The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack.[5] This reactivity is the primary driver for its widespread use as a synthetic intermediate.[5]

Synthesis and Mechanistic Considerations

The preparation of this compound typically involves the chlorination of a suitable precursor. A common and effective method utilizes 2-methylquinoxaline as the starting material.

Microwave-Assisted Chlorination of 2-Methylquinoxaline

A modern and efficient synthesis involves the microwave-assisted chlorination of 2-methylquinoxaline.[2] This method offers advantages in terms of reaction time and efficiency compared to traditional heating methods.

Workflow for the Synthesis of this compound

A schematic overview of the microwave-assisted synthesis protocol.

Detailed Experimental Protocol: [2]

-

Reagent Preparation: In a microwave tube, combine 2-methylquinoline (2 mmol), tetra-(n-butyl)ammonium iodide (TBAI, 2 mmol), urea (2 mmol), and 1,2-dichloroethane (10 mL).

-

Microwave Reaction: Stir the reaction mixture at 110°C for 30 minutes under microwave irradiation. A typical instrument setting might be a maximum power of 150 W.

-

Workup: After cooling the reaction to room temperature, concentrate the resulting mixture in vacuo to remove the solvent.

-

Purification: Purify the crude residue by flash chromatography on a silica gel column, using a hexane/EtOAc gradient as the eluent to isolate the pure product.

Causality and Mechanistic Insights:

-

Role of Urea and TBAI: While the source does not detail the exact mechanism, in similar chlorinations, a chlorinating agent is required. It's plausible that under these conditions, 1,2-dichloroethane acts as the chlorine source, and the combination of TBAI and urea facilitates the formation of a reactive chlorinating species or a radical intermediate.

-

Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, which can significantly accelerate the reaction rate and often leads to cleaner products with fewer side reactions compared to conventional heating.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound stems from its reactivity as an electrophile in nucleophilic substitution reactions. The electron-withdrawing quinoxaline ring enhances the leaving group ability of the chloride, making the methylene carbon a prime target for a wide array of nucleophiles.

Key Reactions of this compound

Major nucleophilic substitution pathways for this compound.

This reactivity allows for the facile introduction of the quinoxaline moiety into larger, more complex molecules.[5] By reacting this compound with various nucleophiles—such as amines, thiols, alcohols, and carbanions—chemists can efficiently synthesize a diverse library of quinoxaline derivatives.[5] This strategy is fundamental to structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity.[4][7]

Applications in Medicinal Chemistry and Drug Development

Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[4][6][7][8] this compound serves as a key starting material for many of these therapeutic agents.

-

Anticancer Agents: The quinoxaline scaffold is a component of several anticancer drugs.[4] The ability to use this compound to link the quinoxaline core to other pharmacophores is a common strategy in the development of new cytotoxic agents.[9]

-

Antiviral Agents: Quinoxaline derivatives have shown promise as antiviral agents, including against respiratory pathogens and HIV.[6][10] The synthesis of novel quinoxaline nucleoside analogs, for example, can utilize intermediates derived from this compound.[6]

-

Antibacterial and Antifungal Agents: The electrophilicity of halomethyl quinoxalines is believed to play an important role in their antimicrobial activity.[11] These compounds can potentially alkylate biological macromolecules within pathogens, leading to cell death.

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Table 2: Analytical Methods for Quality Control

| Technique | Purpose | Expected Observations |

| HPLC/GC | Purity assessment and quantification. | A major peak corresponding to the product, with purity typically >95%.[1] |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Detection of the molecular ion peak [M]+ at m/z ≈ 178.03 and/or adducts like [M+H]+ at m/z ≈ 179.04.[3] |

| ¹H NMR | Structural elucidation. | Signals corresponding to the aromatic protons of the quinoxaline ring and a characteristic singlet for the -CH₂Cl protons. |

| FTIR | Functional group identification. | Characteristic absorptions for C-H (aromatic and aliphatic), C=N, and C-Cl bonds. |

Protocol: General HPLC Method for Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength where the quinoxaline chromophore absorbs strongly (e.g., 254 nm or 315 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like acetonitrile.

-

Analysis: Inject the sample and integrate the peak areas to determine the relative purity.

Trustworthiness through Self-Validation: The combination of these analytical techniques provides a self-validating system. A compound that has the correct mass (MS), the correct proton environment (NMR), and the expected purity (HPLC) can be used with a high degree of confidence in subsequent synthetic steps.

Conclusion

This compound is a versatile and highly reactive synthetic intermediate. Its value is rooted in the unique combination of the biologically significant quinoxaline scaffold and the electrophilic chloromethyl group. This structure allows for its straightforward incorporation into a multitude of more complex molecules, making it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug development. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for unlocking its full potential in the creation of novel functional molecules and therapeutic agents.

References

-

This compound | 106435-53-4. (URL: [Link])

-

Synthesis of 2-chloroquinoxaline - PrepChem.com. (URL: [Link])

-

This compound hydrochloride (C9H7ClN2) - PubChemLite. (URL: [Link])

-

Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed. (URL: [Link])

-

Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. | Faculty of Science. (URL: [Link])

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (URL: [Link])

-

Structure of 2-chloroquinoxaline (2Cl-quinox). - ResearchGate. (URL: [Link])

-

Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents - ResearchGate. (URL: [Link])

-

2-(Chloromethyl)quinoline | C10H8ClN | CID 20394 - PubChem - NIH. (URL: [Link])

-

synthesis, reactivity and biological activity of quinoxalin-2-one derivatives - ResearchGate. (URL: [Link])

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - NIH. (URL: [Link])

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (URL: [Link])

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. (URL: [Link])

-

PDF 1.37 M - Analytical and Bioanalytical Electrochemistry. (URL: [Link])

Sources

- 1. This compound [synhet.com]

- 2. Quinoxaline, 2-(chloromethyl)- synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - this compound hydrochloride (C9H7ClN2) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 2-(Chloromethyl)quinoxaline

An In-depth Technical Guide on the Spectroscopic Data of 2-(Chloromethyl)quinoxaline

Abstract

This compound is a pivotal intermediate in the synthesis of various biologically active compounds and functional materials. Its utility stems from the presence of the versatile quinoxaline scaffold, known for a wide range of pharmacological activities, and a reactive chloromethyl group that allows for facile structural modifications.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of its spectroscopic signature is non-negotiable for structural verification, purity assessment, and reaction monitoring. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, synthesizing information from established spectral databases and the scientific literature to present a complete characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its atomic connectivity and chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. The chemical shift of each proton is influenced by its local electronic environment, primarily the electronegativity of adjacent atoms and the effects of aromatic currents.

Data Summary: ¹H NMR of this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~8.8 - 9.0 | Singlet (s) | 1H | H-3 | The proton at the C-3 position is adjacent to two electronegative nitrogen atoms in the pyrazine ring, causing a significant downfield shift into a region with few other signals. |

| ~8.1 | Multiplet (m) | 2H | H-5, H-8 | These protons are part of the benzene portion of the quinoxaline ring and their chemical shifts are typical for aromatic systems of this type. |

| ~7.8 | Multiplet (m) | 2H | H-6, H-7 | These protons are also on the benzene ring and typically appear as a complex multiplet due to spin-spin coupling with their neighbors.[3] |

| ~4.9 | Singlet (s) | 2H | -CH₂Cl | The methylene protons are adjacent to an electronegative chlorine atom and the quinoxaline ring, both of which deshield them, shifting the signal downfield. The signal is a singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the hybridization and electronic environment of the carbon atoms.

Data Summary: ¹³C NMR of this compound Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment | Rationale for Assignment |

| ~152.0 | C-2 | This quaternary carbon is bonded to the electron-withdrawing chloromethyl group and is part of the electron-deficient pyrazine ring, resulting in a significant downfield shift. |

| ~145.5 | C-3 | This carbon is deshielded by the adjacent nitrogen atoms. |

| ~142.0, ~141.5 | C-8a, C-4a (Quaternary) | These are the ring-junction quaternary carbons, and their chemical shifts are characteristic of the quinoxaline system.[4] |

| ~131.0, ~130.5 | C-6, C-7 | Aromatic CH carbons in the benzene ring. |

| ~129.5, ~129.0 | C-5, C-8 | Aromatic CH carbons in the benzene ring.[4][5] |

| ~45.0 | -CH₂Cl | This aliphatic carbon is directly attached to an electronegative chlorine atom, which shifts its resonance significantly downfield from a typical sp³ carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Data Summary: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Significance |

| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the aromatic quinoxaline ring system.[6] |

| 2980-2900 | C-H Stretch | Aliphatic C-H (-CH₂) | Indicates the presence of the methylene group. |

| ~1600, ~1550, ~1480 | C=N and C=C Stretch | Quinoxaline Ring | These characteristic skeletal vibrations are hallmarks of the quinoxaline core.[7][8] |

| ~760 | C-Cl Stretch | Alkyl Halide | A strong absorption in this region is indicative of the carbon-chlorine bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, the presence of chlorine is a key diagnostic feature.

-

Molecular Ion (M⁺): The molecular formula is C₉H₇ClN₂. The mass spectrum will exhibit two molecular ion peaks due to the natural isotopic abundance of chlorine:

-

m/z 178: Corresponding to the molecule containing the ³⁵Cl isotope.

-

m/z 180: Corresponding to the molecule containing the ³⁷Cl isotope.

-

Isotopic Ratio: The relative intensity of the M⁺ peak at m/z 178 to the M+2 peak at m/z 180 will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.

-

-

Key Fragmentation Pathways:

-

Loss of Chlorine Radical ([M-Cl]⁺): A common fragmentation for alkyl chlorides is the homolytic cleavage of the C-Cl bond. This would result in a prominent fragment ion at m/z 143 , corresponding to the 2-methylquinoxaline cation.[9][10]

-

Loss of Chloromethyl Radical ([M-CH₂Cl]⁺): Cleavage of the bond between the ring and the substituent would lead to the loss of a •CH₂Cl radical, producing the quinoxaline cation at m/z 129 .

-

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines the standard procedure for the comprehensive spectroscopic characterization of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

NMR: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.

-

IR: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or dissolve in a suitable solvent for Direct Inlet Probe Electron Ionization (EI) analysis.

-

-

Data Acquisition:

-

NMR: Record ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

MS: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

-

-

Data Analysis and Interpretation:

-

Analyze the chemical shifts, coupling constants, and integration in the NMR spectra to assign all protons and carbons.

-

Correlate the absorption bands in the IR spectrum to the functional groups of the molecule.

-

Determine the molecular weight from the molecular ion peak in the mass spectrum and analyze the fragmentation pattern to confirm the structure.

-

Synthesize the data from all three techniques to build a cohesive and unambiguous structural confirmation.

-

Visualization of the Analytical Workflow

Caption: A streamlined workflow for the complete spectroscopic characterization.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine). This collective dataset forms a unique spectroscopic fingerprint that is indispensable for any researcher working with this important chemical entity, ensuring the integrity of their materials and the reliability of their scientific outcomes.

References

-

Sato, N. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Chemical & Pharmaceutical Bulletin, 61(4), 438-44. Available at: [Link]

-

SpectraBase. (n.d.). 2-Chloro-3-(4-methylphenyl)quinoxaline. Available at: [Link]

-

Pasha, M. A., & Jayashankara, V. P. (2014). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 53B(4), 455-460. Available at: [Link]

-

Kumar, A., et al. (2013). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 3(4), 543-550. Available at: [Link]

-

Mąkosza, M., & Wojciechowski, K. (2001). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, (1), 305-308. Available at: [Link]

-

AA Blocks. (n.d.). This compound. Available at: [Link]

-

El-Sayed, R., et al. (2010). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 15(11), 8038-8048. Available at: [Link]

-

Stothers, J. B., & Tennant, M. C. (1974). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2153-2156. Available at: [Link]

-

Balan, B., et al. (2015). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Journal of Chemistry, 2015, 725068. Available at: [Link]

-

NIST. (n.d.). Quinoxaline, 2-methyl-. In NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... [Image]. Available at: [Link]

-

ResearchGate. (n.d.). FTIR analysis of the quinoxaline compound [Image]. Available at: [Link]

-

NIST. (n.d.). Quinoxaline, 2-methyl-. In NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. heteroletters.org [heteroletters.org]

- 4. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quinoxaline, 2-methyl- [webbook.nist.gov]

- 10. Quinoxaline, 2-methyl- [webbook.nist.gov]

Solubility and stability of 2-(Chloromethyl)quinoxaline in common solvents

An In-depth Technical Guide on the Solubility and Stability of 2-(Chloromethyl)quinoxaline

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound, a key heterocyclic intermediate in pharmaceutical and materials science research. While specific quantitative solubility data is not extensively reported in peer-reviewed literature, this document synthesizes foundational chemical principles and established analytical methodologies to predict its behavior and provide robust protocols for its empirical determination. We delve into the factors governing its solubility across polar protic, polar aprotic, and nonpolar solvents. Furthermore, this guide details the primary degradation pathways, focusing on solvolysis, and outlines a systematic approach for conducting stability studies using stability-indicating HPLC methods. The protocols and insights herein are designed to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively handle, store, and utilize this compound in their experimental workflows.

I. Introduction: The Role and Reactivity of this compound

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[1] The synthetic utility of this compound is largely centered on the reactivity of the chloromethyl group, which serves as an electrophilic site for nucleophilic substitution reactions.[2][3] This allows for the facile introduction of the quinoxaline moiety into larger, more complex molecular architectures. However, this inherent reactivity also presents challenges related to the compound's stability. A thorough understanding of its solubility is critical for designing reaction conditions, while knowledge of its stability profile is paramount for ensuring the integrity of starting materials, intermediates, and final products.

II. Solubility Profile: A Predictive and Experimental Approach

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] this compound possesses a moderately polar quinoxaline core and a reactive polar C-Cl bond, suggesting a nuanced solubility profile.

Predicted Solubility in Common Solvent Classes

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are anticipated to be excellent choices for dissolving this compound. Their polarity can effectively solvate the quinoxaline ring system, and their aprotic nature minimizes the risk of solvolysis, making them suitable for both storage of solutions and for conducting reactions where the chloromethyl group is intended to react with another nucleophile.[6]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected in these solvents due to favorable dipole-dipole interactions. They are a good choice for reactions and purification (e.g., chromatography) when a non-nucleophilic environment is required.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding and are nucleophilic.[5] Consequently, while moderate solubility may be achieved, particularly in alcohols, the primary concern is the potential for solvolysis, leading to degradation of the compound.[7] Solubility in water is expected to be very low.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the overall polarity of the molecule, this compound is predicted to have low to negligible solubility in nonpolar solvents.

Table 1: Predicted and Reported Qualitative Solubility of this compound and Analogs

| Solvent Class | Solvent Name | Predicted Solubility | Rationale / Notes |

| Polar Aprotic | Acetonitrile (ACN) | High | Good solvent for related heterocyclic compounds.[8] Low reactivity. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvating power for a wide range of organic molecules. |

| Polar Aprotic | Dimethylformamide (DMF) | High | High dielectric constant and polarity favor dissolution. |

| Chlorinated | Dichloromethane (DCM) | High | Common solvent for reactions involving similar intermediates. |

| Polar Protic | Methanol / Ethanol | Moderate to Low | Solvation is possible, but solvolysis is a significant risk.[6][7] |

| Polar Protic | Water | Very Low | The organic backbone dominates, leading to poor aqueous solubility.[8] |

| Nonpolar | Hexane / Toluene | Very Low | Mismatch in polarity ("like dissolves like" principle).[4][5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an isothermal shake-flask method followed by HPLC quantification is the gold standard. This protocol is self-validating as it relies on achieving equilibrium and quantification against a calibrated standard.

Workflow for Isothermal Solubility Determination

Caption: A standard workflow for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: To a series of glass vials, add a known volume (e.g., 2.0 mL) of the desired solvent. Add an excess amount of solid this compound to each vial, ensuring a visible amount of undissolved solid remains. This is a critical step to guarantee that equilibrium saturation is achieved.

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for 24 to 48 hours. A preliminary time-point study can be run to confirm that equilibrium is reached within this timeframe.

-

Sample Collection and Preparation: After equilibration, remove the vials and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove all particulate matter.

-

Dilution: Accurately perform a gravimetric or volumetric dilution of the clear filtrate into the mobile phase used for HPLC analysis. The dilution factor should be chosen to bring the final concentration into the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using a validated reverse-phase HPLC (RP-HPLC) method with UV detection.[9] Calculate the concentration in the diluted sample against a multi-point calibration curve prepared from a reference standard of this compound. The final solubility is then calculated by applying the dilution factor.

III. Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the susceptibility of the chloromethyl group to nucleophilic attack. Forced degradation studies are essential to identify potential degradation products and establish stable storage and handling conditions.[10][11]

Primary Degradation Pathway: Solvolysis

In the presence of nucleophilic solvents, particularly polar protic solvents, this compound is expected to undergo solvolysis. The solvent molecule itself acts as the nucleophile, displacing the chloride ion.

-

Hydrolysis (in Water): Reaction with water will yield 2-(Hydroxymethyl)quinoxaline. This reaction can be accelerated under acidic or basic conditions.[12]

-

Alcoholysis (in Alcohols): Reaction with an alcohol (ROH), such as methanol or ethanol, will produce the corresponding 2-(Alkoxymethyl)quinoxaline ether derivative.

Diagram of Solvolysis Pathways

Caption: Major solvolysis degradation pathways for this compound.

Experimental Protocol for Forced Degradation Study

A forced degradation study provides insight into the intrinsic stability of the molecule and is a requirement for developing stability-indicating analytical methods.[13][14]

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a non-reactive solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

-

Oxidative Degradation: Dilute the stock solution with a solution of 3% H₂O₂.

-

Thermal Stress: Incubate the stock solution (in acetonitrile) at an elevated temperature (e.g., 60 °C).

-

Photolytic Stress: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH guidelines. A dark control sample must be run in parallel.

-

-

Time-Point Analysis: Incubate all stressed samples. At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot. For the acid and base samples, neutralize them immediately before dilution and analysis.

-

HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. This is a method, typically a gradient RP-HPLC method, that is validated to resolve the parent peak from all significant degradation products and process impurities.[10][11] A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the UV maxima of new peaks.

-

Data Interpretation:

-

Quantify the loss of the parent compound over time.

-

Monitor the formation and growth of degradation product peaks.

-

Calculate the mass balance to ensure that all major degradants are being detected. A mass balance close to 100% provides trustworthiness in the analytical method.

-

LC-MS can be used to identify the mass of the degradation products to confirm their structures (e.g., confirming the mass of the hydroxylated product).

-

IV. Summary and Recommendations

-

Optimal Solvents for Reactions: For synthetic transformations involving the chloromethyl group, polar aprotic solvents like acetonitrile, DMF, or THF are recommended. They offer good solubility while minimizing the risk of unwanted solvolysis.

-

Storage: this compound should be stored as a solid in a cool, dry, dark environment. If solutions are required for routine use, they should be prepared fresh in an anhydrous aprotic solvent and stored at low temperatures (2-8°C or below) for short periods.

-

Analytical Method Development: When developing analytical methods for this compound, it is imperative to perform forced degradation studies to ensure the method is stability-indicating. The primary degradation product to monitor for in protic environments is the corresponding alcohol, 2-(Hydroxymethyl)quinoxaline.

By applying the principles and protocols outlined in this guide, researchers can handle this compound with greater confidence, leading to more reliable and reproducible scientific outcomes.

V. References

-

A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (2024). International Journal of Pharmaceutical and Bio-Medical Science. Available at:

-

High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (2024). Journal of Medicinal Organic Chemistry. Available at:

-

Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs. (n.d.). International Journal of Pharmaceutical Research. Available at:

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Available at:

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Columbia University. Available at:

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Available at:

-

Analytical Techniques In Stability Testing. (2025). Separation Science. Available at:

-

How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube. Available at:

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Minnesota. Available at:

-

Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. (1983). Bulletin of the Chemical Society of Japan. Available at:

-

Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions. (2025). BenchChem. Available at:

-

Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (2013). National Institutes of Health. Available at:

-

Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. (2025). ResearchGate. Available at: [Link]

-

Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (2005). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2015). National Institutes of Health. Available at: [Link]

-

An In-depth Technical Guide on the Solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in Common Solvents. (2025). BenchChem. Available at:

-

Solvent Effects on the Reactivity of 2-(Chloromethyl)butanal. (2025). BenchChem. Available at:

-

Solubility Profile of 2-(Chloromethyl)thiophene in Organic Solvents: A Technical Guide. (2025). BenchChem. Available at:

-

Polar Protic vs. Polar Aprotic Solvents. (2019). Reddit. Available at:

-

Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. (1996). PubMed. Available at: [Link]

-

Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures. (2020). ResearchGate. Available at: [Link]

-

Polar Protic and Aprotic Solvents. (n.d.). Chemistry Steps. Available at: [Link]

-

Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (1998). Angewandte Chemie International Edition. Available at: [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Available at: [Link]

-

This compound. (n.d.). Sigma-Aldrich. Available at:

Sources

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. | Faculty of Science [b.aun.edu.eg]

- 3. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. ejmanager.com [ejmanager.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Strategic deployment of 2-(Chloromethyl)quinoxaline in Modern Medicinal Chemistry: An In-depth Technical Guide

For Immediate Release

[City, State] – January 12, 2026 – In the intricate landscape of drug discovery and development, the strategic selection of molecular scaffolds and reactive intermediates is paramount. Among the plethora of heterocyclic compounds, the quinoxaline core has emerged as a privileged structure, underpinning a wide array of biologically active molecules. This technical guide, authored for researchers, scientists, and drug development professionals, delves into the synthesis, reactivity, and burgeoning potential of a key derivative: 2-(Chloromethyl)quinoxaline. This versatile building block serves as a linchpin in the construction of novel therapeutic agents, offering a reactive handle for molecular diversification and the exploration of new chemical space.

The Quinoxaline Scaffold: A Foundation of Therapeutic Promise

The quinoxaline motif, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The inherent aromaticity and the presence of two nitrogen atoms within the pyrazine ring bestow upon the quinoxaline scaffold unique electronic properties and the capacity for diverse molecular interactions, making it an attractive framework for the design of targeted therapies.

Unveiling this compound: Synthesis and Reactivity

The synthetic accessibility and inherent reactivity of this compound make it a valuable asset in the medicinal chemist's toolbox. While various methods for the synthesis of the quinoxaline core exist, a common route to 2-(chloromethyl) derivatives involves the chlorination of the corresponding 2-methylquinoxaline.

Synthesis Protocol: Chlorination of 2-Methylquinoxaline

A general and effective method for the synthesis of 2-(chloromethyl)quinoxalines involves the microwave-assisted chlorination of 2-methylquinoxalines.[1] This protocol offers a rapid and efficient route to the desired product.

Materials:

-

2-Methylquinoxaline

-

Tetra-(n-butyl)ammonium iodide (TBAI)

-

Urea

-

1,2-dichloroethane

Procedure:

-

In a microwave tube, combine 2-methylquinoxaline (2 mmol), TBAI (2 mmol), and urea (2 mmol).

-

Add 1,2-dichloroethane (10 mL) to the mixture.

-

Stir the reaction mixture at 110 °C for 30 minutes under microwave irradiation.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude residue by flash chromatography on silica gel using a hexane/EtOAc eluent to yield this compound.

Causality of Experimental Choices:

-

Microwave Irradiation: This technique accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating methods.

-

TBAI and Urea: This combination of reagents serves as an efficient chlorinating system.

-

1,2-dichloroethane: This solvent is suitable for the reaction temperature and dissolves the reactants effectively.

The Power of the Chloromethyl Group: A Gateway to Derivatization

The chloromethyl group at the 2-position of the quinoxaline ring is the key to its synthetic versatility. The electron-withdrawing nature of the quinoxaline ring system enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups through nucleophilic substitution reactions.

Caption: General scheme of nucleophilic substitution on this compound.

This reactivity opens up a vast chemical space for the synthesis of diverse libraries of quinoxaline derivatives, enabling comprehensive structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules

The utility of this compound as a reactive intermediate is best illustrated through its application in the synthesis of molecules with significant therapeutic potential. Its ability to readily react with various nucleophiles allows for the construction of derivatives with tailored biological activities.

Anticancer Agents